

In vivo efficacy studies of PROTACs using E3 Ligase Ligand-linker Conjugate 12.

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In Vivo Efficacy of PROTACs: A Comparative Analysis of ARV-110 and ARV-471

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative overview of the in vivo efficacy of two leading clinical-stage PROTACs, ARV-110 and ARV-471, developed by Arvinas. Both molecules utilize the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of their respective targets, the Androgen Receptor (AR) and the Estrogen Receptor (ER), which are key drivers in prostate and breast cancer, respectively.

Comparative In Vivo Efficacy

The following tables summarize the key in vivo efficacy data for ARV-110 and ARV-471, highlighting their potent anti-tumor activities in various preclinical models.

ARV-110 (Bavdegalutamide) - Androgen Receptor Degrader



| Parameter | Finding | Animal Model(s) | Citation |
|---------------------------------|---|---|-----------|
| Target Degradation | >90% AR degradation | Mouse xenograft models | [1][2][3] |
| Oral Dose for Degradation | 1 mg/kg, once daily (PO QD) | Mouse xenograft models | [1][2] |
| Tumor Growth Inhibition (TGI) | Significant tumor growth inhibition | LNCaP, VCaP, and patient-derived xenograft (PDX) models | [1][4] |
| Efficacy in Resistant Models | Demonstrated efficacy in enzalutamide- resistant VCaP tumor models | Castrate, enzalutamide- resistant VCaP tumor model | [1][2][5] |
| Mechanism of Action | Recruits the cereblon- containing E3 ubiquitin ligase for AR degradation | Preclinical models | [6][7][8] |
| Clinical Development | Advanced to Phase I/II clinical trials (NCT03888612) | Humans | [6][7][9] |

ARV-471 (Vepdegestrant) - Estrogen Receptor Degrader



| Parameter | Finding | Animal Model(s) | Citation |
|------------------------------------|---|--|----------|
| Target Degradation | ≥90% degradation of wild-type and mutant ER | MCF7 orthotopic xenograft models | [10][11] |
| Tumor Growth Inhibition (TGI) | 85%, 98%, and 120% TGI at 3, 10, and 30 mg/kg doses respectively | Orthotopic ER- dependent MCF7 CDX model | [12] |
| Superiority to Standard of Care | Showed superior anti- tumor activity compared to fulvestrant | ER-driven xenograft models | [13][14] |
| Efficacy in Mutant Models | 107% TGI at 30 mg/kg in an ER Y537S mutant PDX model | ST941/HI PDX model bearing ER Y537S mutation | [12] |
| Oral Bioavailability | Orally bioavailable | Preclinical models | [10][11] |
| Combination Therapy | Showed robust tumor regressions in combination with CDK4/6 inhibitors | MCF7 xenografts | [10][15] |

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

General In Vivo Xenograft Study Protocol

Animal Models:

- For prostate cancer studies with ARV-110, male immunodeficient mice (e.g., SCID or NOD/SCID) were used.[1][2]
- For breast cancer studies with ARV-471, female immunodeficient mice (e.g., NOD/SCID)
 were utilized. For ER-dependent models like MCF7, estradiol supplementation was provided.



[12][15]

Cell Line Implantation:

- Prostate cancer cell lines such as LNCaP or VCaP were subcutaneously injected into the flank of male mice.[1]
- Breast cancer cell lines like MCF7 were orthotopically implanted into the mammary fat pads of female mice.[15]

Drug Administration:

- ARV-110 and ARV-471 were administered orally (PO), typically once daily (QD).[1][12]
- Vehicle controls were administered to a separate cohort of animals.
- For comparison, standard-of-care agents like enzalutamide or fulvestrant were administered through their respective standard routes.[7][12]

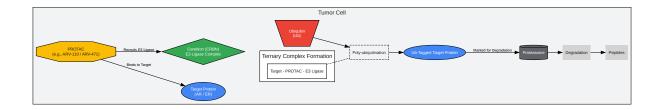
Efficacy Assessment:

- Tumor volumes were measured regularly (e.g., twice weekly) using calipers.
- Tumor Growth Inhibition (TGI) was calculated at the end of the study based on the difference in tumor volume between treated and vehicle groups.
- At the end of the study, tumors were harvested for pharmacodynamic analysis, including Western blotting to quantify the degradation of the target protein (AR or ER).[2][12]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the PROTAC mechanism of action and a typical in vivo experimental workflow.

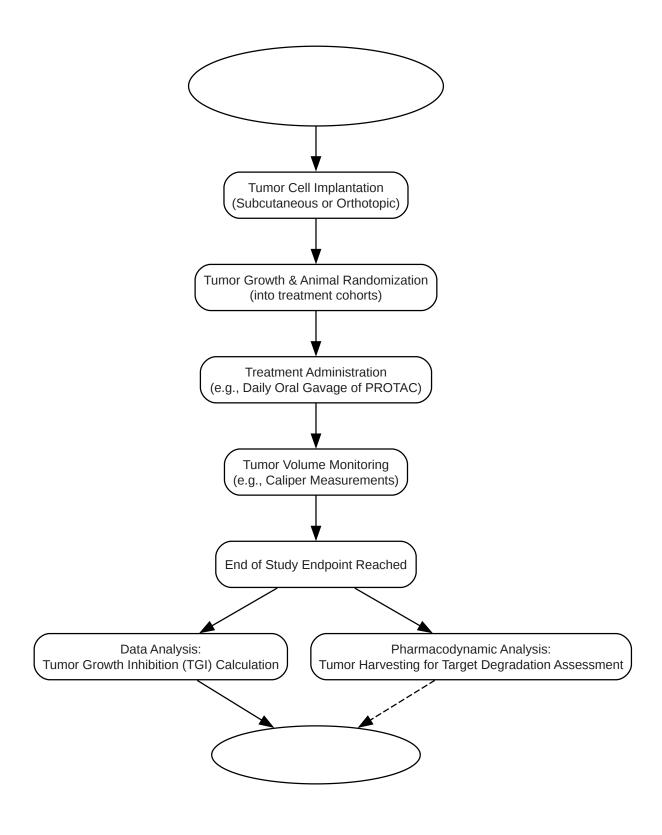




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Caption: Mechanism of action for CRBN-based PROTACs like ARV-110 and ARV-471.





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Caption: Typical workflow for an in vivo efficacy study of a PROTAC.



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